1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

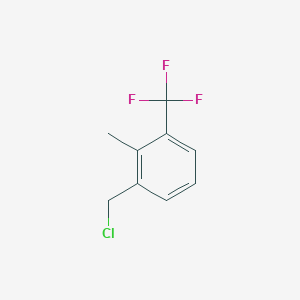

1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C₉H₈ClF₃ It is a derivative of benzene, characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methyl-3-(trifluoromethyl)benzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

- Substituted benzene derivatives with various functional groups.

- Carboxylic acids or aldehydes from oxidation reactions.

- Methyl-substituted benzene derivatives from reduction reactions.

Scientific Research Applications

1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

Nucleophilic Substitution: The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds.

Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

Molecular Targets: The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interactions with biological targets.

Comparison with Similar Compounds

1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.

1-(Chloromethyl)-3-(trifluoromethyl)benzene: Similar structure but without the methyl group.

2-Methyl-3-(trifluoromethyl)benzene: Lacks the chloromethyl group.

Uniqueness: 1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chloromethyl and a trifluoromethyl group makes it a versatile intermediate for various synthetic transformations.

Biological Activity

1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene, also known by its CAS number 93242-63-8, is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group, which is known to enhance biological activity. This article explores the biological activity of this compound through various studies, including synthesis, in vitro assays, and structure-activity relationship (SAR) analyses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula: C8H6ClF3

Molecular Weight: 194.58 g/mol

IUPAC Name: 1-chloro-2-methyl-3-(trifluoromethyl)benzene

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit moderate to significant cytotoxicity against various cancer cell lines. For instance, a study investigating acridone derivatives found that certain substitutions on the benzene ring significantly influenced cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells . Although specific data for this compound is limited, the presence of the trifluoromethyl group is generally associated with enhanced anticancer activity due to its ability to interact favorably with biological targets.

Enzyme Inhibition Studies

The enzyme inhibition potential of compounds containing trifluoromethyl groups has been extensively studied. For example, it has been shown that modifications on the benzene ring can lead to significant inhibitory activity against various kinases and enzymes. A study on related compounds indicated that specific substituents could enhance binding affinity and selectivity towards targets like DYRK1A and CLK1 .

Structure-Activity Relationship (SAR)

The SAR analysis for compounds similar to this compound suggests that electron-withdrawing groups such as trifluoromethyl and chlorine enhance biological activity by stabilizing interactions with target proteins. The presence of these groups often leads to improved pharmacokinetic properties and increased potency .

Case Study 1: In Vitro Cytotoxicity Assay

In one study focusing on acridone derivatives, compound variations were tested for their cytotoxic effects using MTT assays. The results indicated that certain derivatives exhibited IC50 values ranging from 20 µM to over 100 µM against different cancer cell lines, suggesting a moderate level of activity . Although specific data for this compound was not provided, it is reasonable to hypothesize similar or enhanced activity based on its structural characteristics.

Case Study 2: Kinase Inhibition

Another relevant study assessed the kinase inhibitory activities of various substituted benzamides. The findings suggested that compounds with trifluoromethyl substitutions showed promising inhibitory effects against Bcr-Abl kinase, which is crucial in certain types of leukemia . This highlights the potential for this compound to exhibit similar activities due to its structural analogies.

Data Summary Table

| Compound | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| Acridone Derivative A | Cytotoxicity | 86 | WRL-68 |

| Benzamide Derivative B | Kinase Inhibition | Varies | Bcr-Abl |

| This compound | Hypothetical Activity | TBD | TBD |

Properties

IUPAC Name |

1-(chloromethyl)-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c1-6-7(5-10)3-2-4-8(6)9(11,12)13/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRSIDWDWVMAIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.